molecular formula C7H7F3N2O2 B1386010 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1215481-47-2

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1386010
CAS No.: 1215481-47-2
M. Wt: 208.14 g/mol
InChI Key: QJPFFZPJSZEQCK-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its pyrazole ring structure, which is substituted with a trifluoromethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Methylation: The methylation steps involve the use of methylating agents like methyl iodide or dimethyl sulfate to introduce the methyl groups at the appropriate positions on the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated derivatives or esters.

Scientific Research Applications

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound can be utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

  • 1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-2-carboxylic acid

  • 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

These compounds share the pyrazole ring structure and trifluoromethyl group but differ in the position of the methyl groups and carboxylic acid moiety. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1,5-dimethyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-3-4(7(8,9)10)5(6(13)14)11-12(3)2/h1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPFFZPJSZEQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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